4-Cyano-4'-hexylterphenyl

Description

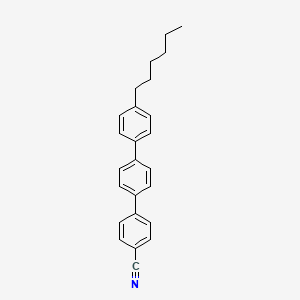

4-Cyano-4'-hexylterphenyl (CAS RN: 54211-47-1) is a liquid crystal compound with the molecular formula C25H25N and a molecular weight of 339.47 g/mol . It belongs to the family of cyanoterphenyl derivatives, characterized by a rigid terphenyl core substituted with a cyano group (-CN) at the 4-position and a hexyl chain (-C6H13) at the 4'-position. This structural configuration imparts distinct mesogenic (liquid crystalline) properties, making it relevant for applications in displays and optoelectronics.

Properties

Molecular Formula |

C25H25N |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

4-[4-(4-hexylphenyl)phenyl]benzonitrile |

InChI |

InChI=1S/C25H25N/c1-2-3-4-5-6-20-7-11-22(12-8-20)24-15-17-25(18-16-24)23-13-9-21(19-26)10-14-23/h7-18H,2-6H2,1H3 |

InChI Key |

SVDRGQIOEGPZKJ-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Nomenclature

Key structural analogues include:

- Cyanobiphenyls: Shorter aromatic cores (biphenyl instead of terphenyl) with varying alkyl/alkoxy chains.

- Alkyl Chain Homologues : Compounds differing in alkyl chain length (e.g., pentyl, heptyl).

- Alkoxy Derivatives : Substitution of the alkyl chain with an alkoxy group (-O-CnH2n+1).

Table 1: Structural and Physicochemical Properties of Selected Analogues

<sup>‡</sup>Cr = crystalline; N = nematic; SmA = smectic A; I = isotropic.

Key Research Findings

Mesogenic Behavior

- Core Length: The terphenyl core in this compound enhances molecular rigidity and polarizability compared to biphenyl analogues (e.g., 4-Cyano-4'-pentylbiphenyl), resulting in higher nematic-to-isotropic transition temperatures in simulations.

- Alkyl vs. Alkoxy Chains: Alkoxy derivatives (e.g., 4-Cyano-4'-n-hexyloxybiphenyl) exhibit higher melting points than alkyl-substituted counterparts due to increased dipole-dipole interactions.

Molecular Dynamics Simulations

- Coarse-grained simulations of 4-Cyano-4'-pentylbiphenyl (CBP) and its homologues reveal that longer alkyl chains reduce nematic stability but enhance smectic ordering. This trend is expected to apply to this compound, though its extended core may mitigate chain-length effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.